molecular formula C11H7ClN2O2 B1427767 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid CAS No. 1368563-96-5

6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1427767
CAS No.: 1368563-96-5
M. Wt: 234.64 g/mol
InChI Key: HAWXZJKGSRBSAI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWXZJKGSRBSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN2O2C_{11}H_{8}ClN_{2}O_{2}, with a molecular weight of approximately 234.65 g/mol. The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antiviral Activity

Recent studies indicate that pyrimidine derivatives, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against the hepatitis C virus (HCV) by inhibiting RNA replication. The inhibitory concentration (IC50) values for related compounds have been reported as low as 0.116 µM, highlighting the potential of these derivatives in antiviral therapy .

Antimicrobial Properties

Research has shown that pyrimidine derivatives possess notable antimicrobial activity. The presence of the chlorophenyl group enhances this activity, making compounds like this compound potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase-2 (COX-2) activity. In vitro studies have reported IC50 values around 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may serve as an effective anti-inflammatory agent.

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrimidine derivatives on various cancer cell lines have also been evaluated. For instance, compounds similar to this compound have shown IC50 values indicating significant cytotoxicity against A549 lung cancer cells (40.54 μg/mL) and Caco-2 colon cancer cells (29.77 μg/mL) . These findings support further exploration of the compound in cancer therapeutics.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation.
  • Receptor Modulation : It can modulate receptor activities leading to altered cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the reactivity and binding affinity of the compound to biological targets .

Table: Structure-Activity Relationship Analysis

CompoundSubstituentBiological ActivityIC50 (µM)
This compound4-ChloroAntiviral0.116
Similar Pyrimidine Derivative-OHAnti-inflammatory0.04
Similar Pyrimidine Derivative-NH2Cytotoxicity (A549)40.54

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives revealed that those with similar structures to this compound exhibited potent antiviral activity against HCV. The most active derivative showed an IC50 comparable to established antiviral agents, suggesting its potential for development into a therapeutic agent .

Case Study 2: Anti-inflammatory Potential

In another study evaluating anti-inflammatory effects, compounds structurally related to this compound were tested for COX-2 inhibition. Results indicated significant suppression of COX-2 activity, reinforcing the compound's potential use in treating inflammatory conditions .

Scientific Research Applications

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives helps in optimizing their pharmacological profiles. For instance, modifications at various positions on the pyrimidine ring can significantly alter biological activity. Research has demonstrated that specific substitutions can enhance potency against targeted enzymes involved in disease processes .

Synthesis and Chemical Properties

The synthesis of 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid involves several methods that allow for variations in yield and purity. The compound's molecular formula is C11H7ClN2O2, with a molecular weight of 234.64 g/mol. Its chemical behavior is influenced by the presence of functional groups that facilitate various reactions, enhancing its utility in pharmaceutical synthesis .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
6-(3-Chlorophenyl)pyrimidine-4-carboxylic acidSimilar pyrimidine structure; different Cl positionVariability in biological activity due to Cl position
2-(4-Bromophenyl)pyrimidine-4-carboxylic acidBromobenzene substitution instead of chlorobenzenePotentially different reactivity and selectivity
2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridineContains both chlorophenyl and fluorophenyl groupsEnhanced electronic effects due to fluorine

This table illustrates how variations in substituents can significantly influence biological activity and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid
Reactant of Route 2
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6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.